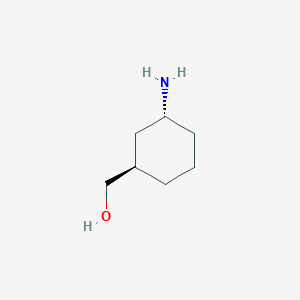

((1R,3R)-3-Aminocyclohexyl)methanol

Description

Historical Context of Aminocyclohexyl Scaffolds in Organic Synthesis Research

The journey of aminocyclohexyl scaffolds in organic synthesis is deeply rooted in the broader history of alicyclic chemistry and the relentless pursuit of stereochemical control. Early research into cyclohexane (B81311) derivatives laid the groundwork for understanding their conformational preferences, primarily the chair and boat forms, which is fundamental to their application in stereoselective synthesis. The introduction of amino and hydroxyl functionalities onto this carbocyclic ring system opened up new avenues for creating complex molecular architectures.

Initially, research often focused on diastereomeric mixtures of aminocyclohexanols, with their utility being recognized in the synthesis of natural products and as precursors to pharmacologically active compounds. A significant leap forward came with the development of methods for the stereoselective synthesis and resolution of these scaffolds. The ability to isolate or synthesize specific stereoisomers, such as the trans-1,2-, 1,3-, and 1,4-aminocyclohexanols, was a critical turning point. This allowed for a more nuanced understanding of how the spatial arrangement of the functional groups influences their chemical reactivity and biological activity.

The historical importance of aminocyclohexyl scaffolds can be seen in their application as chiral auxiliaries and ligands in asymmetric catalysis. These scaffolds, when incorporated into a catalyst's structure, can create a well-defined chiral environment around a metal center, thereby directing the stereochemical outcome of a reaction. This has been instrumental in the development of efficient methods for the enantioselective synthesis of a wide range of molecules.

Significance of Stereodefined Aminocyclohexylmethanol Architectures in Contemporary Chemistry

The significance of stereodefined aminocyclohexylmethanol architectures, such as ((1R,3R)-3-aminocyclohexyl)methanol, in contemporary chemistry lies in their versatility and the precise three-dimensional arrangement of their functional groups. The rigidity of the cyclohexane ring, combined with the specific stereochemistry of the amino and hydroxymethyl substituents, makes these molecules highly valuable as chiral building blocks.

In medicinal chemistry, the aminocyclohexylmethanol scaffold is a privileged structural motif. The presence of both a basic amino group and a hydrogen-bond-donating hydroxyl group allows for multiple points of interaction with biological targets, such as enzymes and receptors. The defined stereochemistry is crucial, as often only one enantiomer will exhibit the desired biological activity, while the other may be inactive or even have undesirable effects. This has driven the development of synthetic routes to access enantiomerically pure aminocyclohexylmethanol derivatives for incorporation into novel drug candidates.

Furthermore, in the realm of asymmetric catalysis, these architectures are highly sought after as chiral ligands. The ability of the amino and hydroxyl groups to chelate to metal centers, in conjunction with the steric bulk of the cyclohexane ring, can lead to highly effective and selective catalysts for a variety of transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. The predictable conformational behavior of the cyclohexane ring allows for the rational design of ligands to achieve high levels of enantioselectivity.

Overview of Key Research Areas and Methodological Approaches for this compound

Research involving this compound and its stereoisomers is primarily focused on its synthesis and its application as a chiral building block in the development of new chemical entities with potential therapeutic applications.

Synthesis: The synthesis of enantiomerically pure this compound presents a significant challenge due to the need to control the stereochemistry at two chiral centers on a flexible six-membered ring. Methodological approaches often involve the resolution of a racemic mixture or asymmetric synthesis from a chiral starting material.

One practical approach to a related enantiomer, [(1S,3S)-3-aminocyclohexyl]methanol, highlights the complexities involved. This synthesis started from a commercially available, inexpensive starting material and proceeded through a racemic route to produce the aminocyclohexylmethanol, which was then resolved using chiral chromatography to separate the enantiomers. This multi-step process involved a Curtius rearrangement to introduce the amine functionality. thieme-connect.com The synthesis of the (1R,3R) enantiomer would likely follow a similar strategy, potentially utilizing a different chiral resolving agent or an asymmetric synthetic route.

Applications in Medicinal Chemistry: The primary application of this compound is as a key intermediate in the synthesis of complex molecules with potential biological activity. For instance, its enantiomer, [(1S,3S)-3-aminocyclohexyl]methanol, has been utilized in the preparation of potent inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), a therapeutic target for inflammation and pain. thieme-connect.com The specific stereochemistry of the aminocyclohexylmethanol was found to be crucial for the biological activity of the final inhibitor. This underscores the importance of accessing stereochemically pure building blocks like this compound for the development of new pharmaceuticals.

While specific research exclusively detailing the use of the (1R,3R) isomer is not as prevalent in publicly available literature, its role as a chiral building block is inferred from the importance of its enantiomer and the general demand for stereochemically pure compounds in drug discovery.

Physicochemical Properties

Below is a table summarizing some of the key physicochemical properties of the hydrochloride salt of this compound. nih.gov

| Property | Value |

| Molecular Formula | C₇H₁₆ClNO |

| Molecular Weight | 165.66 g/mol |

| IUPAC Name | [(1R,3R)-3-aminocyclohexyl]methanol;hydrochloride |

| CAS Number | 2416138-46-8 |

| Canonical SMILES | C1CC@HCO.Cl |

Structure

2D Structure

Properties

IUPAC Name |

[(1R,3R)-3-aminocyclohexyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c8-7-3-1-2-6(4-7)5-9/h6-7,9H,1-5,8H2/t6-,7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFMNUVOZLQPWTG-RNFRBKRXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)N)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@@H](C1)N)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthesis Methodologies for 1r,3r 3 Aminocyclohexyl Methanol and Its Stereoisomers

Development of Enantioselective and Diastereoselective Synthetic Routes

The creation of specific stereoisomers of aminocyclohexylmethanol derivatives relies on synthetic strategies that can control the formation of chiral centers. These methods can be broadly categorized into those that use chiral auxiliaries, those that employ asymmetric catalysis, and those that start from naturally occurring chiral molecules.

Chiral Auxiliary-Mediated Strategies in Aminocyclohexylmethanol Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a reactant to guide the stereochemical outcome of a subsequent reaction. wikipedia.org Once the desired stereochemistry is established, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

Oxazolidinones, popularized by David A. Evans, are a prominent class of chiral auxiliaries that have been successfully applied to a variety of stereoselective transformations. wikipedia.org These auxiliaries, which can be prepared from readily available amino alcohols, are typically acylated and then subjected to reactions like alkylations or aldol (B89426) additions. wikipedia.org The substituents on the oxazolidinone ring sterically direct the approach of incoming reagents, leading to the formation of a specific stereoisomer. wikipedia.org For instance, in the synthesis of a related chiral amino alcohol, the use of a camphorsultam auxiliary, another classic chiral auxiliary, was found to provide significant selectivity. wikipedia.org

Another notable chiral auxiliary is trans-2-phenyl-1-cyclohexanol, introduced by J. K. Whitesell. wikipedia.org The application of such auxiliaries in the synthesis of aminocyclohexylmethanol derivatives would involve attaching the auxiliary to a prochiral cyclohexanone (B45756) or cyclohexene (B86901) precursor. Subsequent diastereoselective reactions, such as reductions or additions, would be controlled by the chiral auxiliary. Finally, removal of the auxiliary would yield the enantiomerically enriched aminocyclohexylmethanol.

Asymmetric Catalysis Approaches for Cyclohexylamino Alcohol Preparation

Asymmetric catalysis offers a powerful and efficient alternative to the use of stoichiometric chiral auxiliaries. ru.nlbeilstein-journals.org In this approach, a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product.

A variety of asymmetric catalytic methods can be envisioned for the synthesis of chiral cyclohexylamino alcohols. For example, the asymmetric hydrogenation of a suitable enamine or imine precursor derived from a cyclohexanone derivative could be achieved using a chiral transition metal catalyst, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands.

More recently, chromium-catalyzed asymmetric cross aza-pinacol coupling reactions have emerged as a method for synthesizing chiral β-amino alcohols. organic-chemistry.org This method involves the coupling of aldehydes and N-sulfonyl imines and proceeds with high diastereo- and enantioselectivity. organic-chemistry.org Adapting this methodology to a cyclohexyl aldehyde or imine substrate could provide a direct route to enantiomerically enriched aminocyclohexylmethanol derivatives.

Organocatalysis, which uses small organic molecules as catalysts, also presents viable strategies. For instance, chiral amines can catalyze a range of asymmetric transformations. The historic use of cinchona alkaloids in asymmetric catalysis highlights the potential of this approach.

Synthesis from Chiral Pool Precursors

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure compounds that are readily available from natural sources. Synthesizing new chiral molecules from these existing ones is a common and effective strategy.

For the synthesis of ((1R,3R)-3-aminocyclohexyl)methanol and its stereoisomers, a potential starting material from the chiral pool could be a suitably substituted and stereochemically defined cyclohexene or cyclohexane (B81311) derivative. For example, a concise synthesis of [(1S,3S)-3-aminocyclohexyl]methanol has been developed starting from a commercially available, low-cost material. thieme-connect.com While the specific starting material is not detailed in the abstract, this approach highlights the feasibility of using chiral pool precursors for accessing these valuable amino alcohols. thieme-connect.com

Chiral Resolution Techniques for Aminocyclohexylmethanol Isomers

When a chemical synthesis produces a mixture of stereoisomers, a resolution process is required to separate them. libretexts.org Since enantiomers have identical physical properties in an achiral environment, their separation requires the introduction of a chiral element. libretexts.org

Chromatographic Resolution Methods (e.g., Chiral HPLC, SFC)

Chiral chromatography is a powerful technique for the separation of enantiomers. nih.gov High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for this purpose. registech.com

CSPs are designed with a chiral selector that interacts differently with each enantiomer of a racemic mixture, leading to different retention times and, thus, separation. A wide variety of CSPs are commercially available, with polysaccharide-based phases (e.g., cellulose (B213188) and amylose (B160209) derivatives) being particularly popular and effective for a broad range of compounds. nih.govyakhak.org For the separation of aminocyclohexylmethanol isomers, a screening of different chiral columns and mobile phase conditions would be necessary to identify the optimal system. researchgate.net The choice of the CSP is a critical factor for successful enantiomeric separation. yakhak.org

Supercritical fluid chromatography (SFC) is another chromatographic technique that can be used for chiral separations. unchainedlabs.com It often offers advantages in terms of speed and reduced solvent consumption compared to HPLC.

Classical Resolution via Diastereomeric Salt Formation

Classical resolution via the formation of diastereomeric salts is a well-established and widely used method for separating enantiomers, particularly for amines and carboxylic acids. wikipedia.org This technique relies on the principle that diastereomers have different physical properties, such as solubility, which allows for their separation by methods like crystallization. libretexts.orglibretexts.org

For the resolution of a racemic mixture of aminocyclohexylmethanol, a chiral acid would be used as the resolving agent. libretexts.org The reaction of the racemic amine with an enantiomerically pure chiral acid, such as (+)-tartaric acid, (-)-malic acid, or (+)-camphor-10-sulfonic acid, results in the formation of a mixture of two diastereomeric salts. libretexts.org

Practical Synthesis and Scalable Methodologies for Research Applications

The development of practical and scalable synthetic routes to enantiomerically pure this compound is essential for its application in research and development. While a direct, optimized large-scale synthesis is not extensively documented in publicly available literature, plausible and effective strategies can be devised based on established stereoselective methods for similar 1,3-disubstituted cyclohexane systems.

One potential approach involves the stereoselective reduction of a suitably substituted cyclohexanone precursor. A hypothetical, yet chemically sound, scalable synthesis could commence from a readily available starting material like 3-oxocyclohexanecarboxylic acid. The synthesis could proceed through the following key steps:

Esterification: The carboxylic acid is first converted to its corresponding ester, for instance, a methyl or ethyl ester, to protect the carboxyl group and facilitate subsequent reactions.

Enamine Formation: The ketone functionality can be reacted with a chiral amine, such as (R)-α-methylbenzylamine, to form a chiral enamine. This step is crucial for introducing chirality and influencing the stereochemical outcome of the subsequent reduction.

Diastereoselective Reduction: The enamine is then reduced. The choice of reducing agent is critical for achieving high diastereoselectivity. Reductions using metal hydrides like sodium borohydride (B1222165) or lithium aluminum hydride would likely lead to a mixture of diastereomers. More sophisticated methods, such as catalytic asymmetric hydrogenation or the use of specific chiral reducing agents, would be necessary to control the stereochemistry at the newly formed stereocenter.

Reduction of the Ester: The ester group is then reduced to the primary alcohol, affording the corresponding aminocyclohexylmethanol.

Chiral Resolution: As stereoselective reactions rarely provide 100% enantiomeric excess, a final resolution step is often necessary. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid, followed by fractional crystallization. wikipedia.org The less soluble diastereomer can be isolated, and the desired enantiomer can be liberated by treatment with a base.

Another promising strategy for scalable synthesis is asymmetric hydroboration of a suitable alkene precursor. nih.gov For instance, a cyclohexene with an exocyclic methylene (B1212753) group at C-1 and a protected amino group at C-3 could be subjected to asymmetric hydroboration-oxidation to introduce the hydroxymethyl group with a high degree of stereocontrol.

The following table outlines a selection of potential stereoselective reactions that could be adapted for the synthesis of this compound, based on literature precedents for similar transformations.

| Reaction Type | Reagents and Conditions | Expected Outcome | Key Considerations |

| Diastereoselective Reduction of Chiral Enamine | 1. (R)-α-methylbenzylamine, Toluene, reflux2. NaBH4, MeOH | Mixture of diastereomeric aminocyclohexylmethanols | Stereoselectivity is dependent on the chiral auxiliary and reaction conditions. |

| Catalytic Asymmetric Hydrogenation | H2, Chiral Rh or Ru catalyst (e.g., BINAP-Ru) | High enantiomeric excess of the desired stereoisomer | Catalyst selection and optimization are crucial for high stereoselectivity and scalability. |

| Asymmetric Hydroboration | 1. Chiral borane (B79455) (e.g., Ipc2BH)2. H2O2, NaOH | Enantioselective formation of the hydroxymethyl group | The stereochemistry of the starting alkene is critical. |

| Chiral Resolution of Racemic Amine | (L)-(+)-Tartaric acid, Ethanol | Separation of diastereomeric salts | Efficiency depends on the differential solubility of the diastereomeric salts. wikipedia.org |

Stereochemical Investigations and Conformational Analysis of 1r,3r 3 Aminocyclohexyl Methanol and Its Derivatives

Impact of Stereochemistry on Synthetic Reactivity and Selectivity

The stereochemistry of the amino and methanol (B129727) substituents on the cyclohexyl ring of ((1R,3R)-3-aminocyclohexyl)methanol dictates the reactivity of these functional groups and the stereochemical outcome of reactions. In this cis-isomer, both the amino and hydroxymethyl groups are on the same face of the cyclohexane (B81311) ring. When in its most stable diequatorial conformation, these functional groups are readily accessible for reactions. However, the spatial proximity of the two groups can also lead to intramolecular interactions, such as hydrogen bonding, which can modulate their reactivity.

In synthetic applications, the defined stereochemistry of this compound makes it a valuable chiral building block. For instance, in the synthesis of more complex molecules, the stereocenters at C1 and C3 can direct the approach of incoming reagents, leading to high diastereoselectivity. The reactivity of the amino and hydroxyl groups can be selectively protected or activated, allowing for a stepwise elaboration of the molecule. The relative orientation of the substituents influences the rate and outcome of reactions such as N-acylation, O-alkylation, and cyclization reactions. For example, the formation of cyclic structures, such as oxazines or other heterocyclic systems, would be highly dependent on the cis relationship of the amino and methanol groups, which facilitates intramolecular cyclization.

Conformational Preferences and Stereoelectronic Effects within the Cyclohexyl Ring System

The conformational equilibrium of 1,3-disubstituted cyclohexanes like this compound is dominated by the preference of bulky substituents to occupy the equatorial position to minimize steric strain. For the (1R,3R) isomer, which is a cis isomer, the cyclohexane ring can exist in two primary chair conformations: one with both the amino and hydroxymethyl groups in equatorial positions (diequatorial) and another with both groups in axial positions (diaxial).

The diequatorial conformation is significantly more stable due to the avoidance of 1,3-diaxial interactions. In the diaxial conformation, the axial amino and hydroxymethyl groups would experience severe steric repulsion with the axial hydrogens at C5. This energy difference, often quantified by A-values, ensures that at equilibrium, the diequatorial conformer is overwhelmingly populated.

Stereoelectronic effects also play a role in the conformation and reactivity. These effects involve the interaction of electron orbitals. For instance, hyperconjugative interactions between the C-N or C-O sigma bonds and the sigma-antibonding orbitals of other bonds in the ring can influence bond lengths and angles. The orientation of the lone pair of electrons on the nitrogen and oxygen atoms relative to the ring's C-C and C-H bonds can also affect reactivity and basicity/nucleophilicity. In the diequatorial conformer of this compound, specific stereoelectronic interactions, such as the anomeric effect, are less pronounced compared to axial conformers.

In some derivatives of related 3-aminocyclohexanols, a boat conformation has been suggested for the trans isomer under certain conditions, as evidenced by NOESY experiments. However, for the cis isomer, the chair conformation with diequatorial substituents is generally the most stable.

Spectroscopic and Diffraction Techniques for Absolute and Relative Stereochemical Assignment

The determination of the absolute and relative stereochemistry of this compound and its derivatives relies on a combination of spectroscopic and diffraction methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the relative stereochemistry. In the ¹H NMR spectrum, the coupling constants (J-values) between adjacent protons provide information about their dihedral angles, which in turn reveals their axial or equatorial orientation. For a diequatorial conformation of the (1R,3R) isomer, the protons at C1 and C3 would be axial and would exhibit large axial-axial couplings with neighboring axial protons. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) , are particularly useful for establishing through-space proximities between protons. For the cis isomer, a NOESY experiment would show correlations between the axial protons at C1 and C3 and the axial protons at C5, confirming their syn-axial relationship.

X-ray Crystallography provides unambiguous determination of the absolute and relative stereochemistry of crystalline compounds. By diffracting X-rays through a single crystal of a derivative of this compound, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of all atoms in the solid state. This technique can definitively confirm the cis relationship between the amino and methanol groups and the chair conformation of the cyclohexane ring.

Infrared (IR) Spectroscopy can provide clues about intramolecular interactions. In dilute solutions, the presence of intramolecular hydrogen bonding between the amino and hydroxyl groups in the cis isomer can be detected by a characteristic shift in the O-H and N-H stretching frequencies.

Below is a table summarizing the application of these techniques:

| Technique | Information Provided | Key Observables for this compound |

| ¹H NMR | Relative stereochemistry through coupling constants (J-values) | Large axial-axial couplings for H1 and H3 in the diequatorial conformer. |

| NOESY | Through-space proton-proton proximities | Correlations between axial protons at C1, C3, and C5. |

| ¹³C NMR | Chemical environment of carbon atoms | Chemical shifts influenced by stereoelectronic effects and substituent orientation. |

| X-ray Crystallography | Absolute and relative stereochemistry in the solid state | Unambiguous confirmation of the cis configuration and chair conformation. |

| IR Spectroscopy | Functional groups and intramolecular interactions | Shift in O-H and N-H stretching frequencies indicating hydrogen bonding. |

Computational Chemistry and Molecular Modeling Studies of Conformational Dynamics

Computational chemistry and molecular modeling are invaluable tools for investigating the conformational landscape of this compound and its derivatives. These methods allow for the calculation of the relative energies of different conformers and the energy barriers for their interconversion.

Molecular Mechanics (MM) methods, using force fields like MMFF94, can be employed to quickly and efficiently explore the potential energy surface of the molecule. These calculations can predict the most stable conformer, which for this compound is the diequatorial chair form, and estimate the energy difference between it and less stable conformers like the diaxial chair or boat forms.

Quantum Mechanics (QM) methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and can be used to refine the geometries and energies obtained from molecular mechanics. DFT calculations can also be used to model stereoelectronic effects, such as hyperconjugation, and to predict spectroscopic properties like NMR chemical shifts and coupling constants, which can then be compared with experimental data.

Molecular Dynamics (MD) simulations can be used to study the conformational dynamics of the molecule over time. By simulating the motion of the atoms at a given temperature, MD can reveal the flexibility of the cyclohexane ring and the preferred orientations of the substituents. These simulations can also provide insights into the role of solvent in influencing the conformational equilibrium.

The following table outlines the applications of various computational methods:

| Computational Method | Application | Predicted for this compound |

| Molecular Mechanics (MM) | Conformational search and energy minimization | Prediction of the diequatorial chair as the global minimum energy conformer. |

| Density Functional Theory (DFT) | Accurate energy calculations, geometry optimization, and prediction of spectroscopic properties | Refined energies of conformers, prediction of NMR parameters for comparison with experiment. |

| Molecular Dynamics (MD) | Simulation of conformational dynamics over time | Analysis of ring flexibility and substituent mobility. |

| Natural Bond Orbital (NBO) Analysis | Investigation of stereoelectronic interactions | Quantification of hyperconjugative interactions within the cyclohexyl ring. |

1r,3r 3 Aminocyclohexyl Methanol As a Versatile Building Block in Complex Molecule Synthesis Research

Precursor Role in the Construction of Advanced Organic Frameworks

Advanced organic frameworks, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), are porous crystalline materials constructed from molecular building blocks. mdpi.com The properties of these materials, including their pore size, surface area, and chemical functionality, are dictated by the geometry and functionality of their constituent organic linkers. googleapis.com Bifunctional organic molecules are crucial as linkers, connecting metal nodes in MOFs or forming extended covalent networks in COFs. mdpi.comgoogleapis.com

While the direct use of ((1R,3R)-3-aminocyclohexyl)methanol as a primary linker in the synthesis of well-known MOFs or COFs is not extensively documented in publicly available research, its structure is highly amenable to such applications. The amino and hydroxyl groups can be readily modified to introduce functionalities, such as carboxylic acids or other coordinating groups, that are capable of binding to metal centers or participating in framework-forming reactions. For instance, the amine could be acylated with a dicarboxylic acid anhydride (B1165640) to introduce two carboxylate groups, transforming the molecule into a viable linker for MOF synthesis.

The synthesis of MOFs typically involves the reaction of a metal salt with an organic linker in a suitable solvent, often under solvothermal conditions. googleapis.comyoutube.com Similarly, COFs are generally synthesized through condensation reactions of multitopic building blocks. bldpharm.com The rigid cyclohexane (B81311) core of this compound could impart robustness and specific stereochemical control to the resulting framework.

Table 1: Potential Modifications of this compound for Organic Framework Synthesis

| Functional Group to be Introduced | Reagent/Reaction Type | Potential Application |

|---|---|---|

| Carboxylic Acids | Acylation with anhydrides followed by hydrolysis | Linker for MOF synthesis |

| Pyridine or Triazole groups | Alkylation or condensation reactions | Functionalization of MOF/COF pores |

Integration into Cyclic and Polycyclic Systems through Ring-Forming Reactions

The dual functionality of this compound makes it an ideal substrate for a variety of ring-forming reactions, leading to the synthesis of complex cyclic and polycyclic systems. Intramolecular cyclization reactions, where the amino and hydroxyl groups react with a tethered electrophile or through a coupling reaction, can lead to the formation of bicyclic structures.

For example, reaction with a reagent containing two leaving groups, such as a dihaloalkane, could lead to the formation of a bridged bicyclic amine. Alternatively, intramolecular condensation or cyclization reactions can be envisioned. While specific examples utilizing this compound are not prevalent in the surveyed literature, the general strategies for the synthesis of bicyclic compounds are well-established. researchgate.net

Ring-closing metathesis (RCM) is another powerful tool for the synthesis of cyclic systems. By introducing alkenyl appendages to both the amino and hydroxyl groups of this compound, subsequent RCM could generate a large macrocyclic structure containing the cyclohexane core. The stereochemistry of the starting material would be directly translated into the three-dimensional structure of the resulting macrocycle.

Application in the Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The amino and hydroxyl groups of this compound provide a convenient entry point for the synthesis of various saturated heterocycles.

One potential application is in the synthesis of 1,3-oxazines. A general approach to these heterocycles involves the condensation of a 1,3-aminoalcohol with an aldehyde or ketone. researchgate.net In the case of this compound, an intramolecular reaction with a carbonyl-containing tether attached to the amine, or an intermolecular condensation with a suitable aldehyde, could yield a bicyclic 1,3-oxazine derivative. The reaction of aminoalcohols with methanol (B129727) in the presence of a copper catalyst has been reported as a method to form 1,3-oxaza-heterocycles, a strategy that could potentially be applied to this specific building block. researchgate.net

Furthermore, the transformation of the alcohol to a leaving group, followed by intramolecular nucleophilic attack by the amine, would lead to the formation of a bicyclic aziridine (B145994) or azetidine (B1206935) derivative, depending on the reaction conditions and the length of any tether. The synthesis of various substituted pyrrolidines often proceeds from amino alcohol precursors, highlighting another potential synthetic route accessible from this compound after suitable functional group manipulations. researchgate.net

Table 2: Potential Heterocyclic Scaffolds from this compound

| Heterocycle | General Synthetic Approach | Key Reaction |

|---|---|---|

| 1,3-Oxazine | Condensation with an aldehyde/ketone | Cyclocondensation |

| Pyrrolidine | Multi-step synthesis involving cyclization | Intramolecular nucleophilic substitution |

Utility in Peptidomimetic and Unnatural Amino Acid Research

Peptidomimetics are compounds that mimic the structure and function of peptides but with improved properties such as enhanced stability and oral bioavailability. Unnatural amino acids are key components in the design of peptidomimetics, providing conformational constraints and novel side-chain functionalities. cphi-online.com The rigid cyclohexane scaffold of this compound makes it an attractive starting material for the synthesis of novel unnatural amino acids and peptidomimetic scaffolds.

By oxidizing the primary alcohol to a carboxylic acid, this compound can be converted into a β-amino acid. The resulting (1R,3R)-3-aminocyclohexanecarboxylic acid would have a fixed spatial relationship between the amino and carboxyl groups, which can be used to induce specific secondary structures in peptides when incorporated into their sequence. While some commercial suppliers classify ((1s, 3s)-3-amino-cyclohexyl)-methanol under the amino acids category, detailed research on its direct incorporation into peptidomimetics is not widely published.

The synthesis of unnatural amino acids often involves multi-step procedures starting from chiral precursors. The defined stereochemistry of this compound ensures that the resulting amino acid would be enantiomerically pure, a critical requirement for its use in peptide science. The cyclohexane ring can also serve as a scaffold to which pharmacophoric groups can be attached, creating novel peptidomimetic structures.

Exploration of 1r,3r 3 Aminocyclohexyl Methanol Scaffolds in Medicinal Chemistry Research

Design and Synthesis of Derivatives for Biological Target Modulation Studies

The aminocyclohexyl methanol (B129727) framework serves as a crucial intermediate for the synthesis of complex molecules aimed at biological targets. Medicinal chemists utilize the amino and hydroxyl groups as synthetic handles to introduce a variety of substituents and build more elaborate structures. A key strategy involves coupling the amine with carboxylic acids to form amide bonds, a common linkage in many biologically active compounds. The synthesis often begins with commercially available and cost-effective starting materials, which are then modified through multi-step sequences to yield the desired enantiomerically pure amino alcohol. thieme-connect.com This core can then be incorporated into larger molecules designed to interact with specific enzymes or proteins.

Development of Enzyme Inhibitor Research Candidates (e.g., mPGES-1 Inhibitors)

The aminocyclohexyl methanol scaffold has been identified as a key intermediate in the creation of potent inhibitors for microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). thieme-connect.comthieme-connect.com The mPGES-1 enzyme is a therapeutic target for inflammatory conditions and pain. thieme-connect.comthieme-connect.com Researchers have developed concise synthetic routes to produce enantiomerically enriched aminocyclohexyl methanols, which are then used to prepare substituted benzoxazoles that exhibit strong inhibitory activity against mPGES-1. thieme-connect.com

In one reported synthesis, a racemic mixture of the amino alcohol was resolved using chiral chromatography. thieme-connect.com The resulting enantiomerically pure intermediate, specifically the (1S,3S) diastereomer, was then coupled with a substituted benzoxazole (B165842) carboxylic acid using the coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to yield the final mPGES-1 inhibitor. thieme-connect.com The evaluation of these final compounds in enzymatic assays confirmed their potency. thieme-connect.com For instance, a compound synthesized from [(1S,3S)-3-aminocyclohexyl]methanol demonstrated an IC₅₀ of 0.007 µM against the mPGES-1 enzyme. thieme-connect.com

Scaffold for Kinase Inhibitor Research (e.g., PIM Kinases, CDK9)

The aminocyclohexyl scaffold is a foundational element in the design of inhibitors for several protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

PIM Kinases: The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are overexpressed in various cancers, making them an attractive therapeutic target. acs.orgresearchgate.net In the development of pan-PIM kinase inhibitors, researchers identified that scaffolds containing a basic amine, such as an aminopiperidine, suffered from poor metabolic stability. acs.orgresearchgate.net To address this, a strategy was pursued to replace the piperidine (B6355638) ring with a cyclohexane (B81311) ring, leading to the identification of potent and metabolically stable aminocyclohexyl pan-PIM inhibitors. acs.orgresearchgate.net

The synthesis of these inhibitors involved multi-step sequences starting from cyclohexanedione. researchgate.net This led to the development of PIM447 (N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide), a potent pan-PIM inhibitor that entered clinical trials. acs.org Although PIM447 contains a methyl group on the cyclohexyl ring, its development highlights the utility of the core aminocyclohexyl scaffold in achieving high potency and favorable drug-like properties. acs.orgresearchgate.net

CDK9: Cyclin-dependent kinase 9 (CDK9) is a key transcriptional regulator, and its inhibition is a therapeutic strategy for various cancers, including acute myeloid leukemia (AML). nih.govrsc.org While literature specifically detailing the use of the ((1R,3R)-3-aminocyclohexyl)methanol scaffold for CDK9 inhibition is not prominent, the broader trans-aminocyclohexyl motif is a recognized component in potent CDK inhibitors. For example, researchers have discovered novel and selective inhibitors of CDK12 (a related kinase) based on a 1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea scaffold. This demonstrates the value of the substituted cyclohexylamine (B46788) framework in targeting the ATP-binding site of cyclin-dependent kinases.

Exploration in Protein-Protein Interaction (PPI) Modulator Research

Modulating protein-protein interactions (PPIs) represents a promising, yet challenging, frontier in drug discovery. researchgate.net These interactions often involve large, flat interfaces that are difficult to target with small molecules. The three-dimensional nature of scaffolds like aminocyclohexyl methanol is advantageous for developing molecules that can effectively interact with these complex surfaces.

While direct application of the this compound scaffold is not widely documented in the searched literature for PPI modulation, related aminocyclohexyl groups have been incorporated into molecules designed as PPI stabilizers. google.com For instance, a patent application describes compounds featuring an aminocyclohexyl group at a key position for stabilizing the interaction between 14-3-3 proteins and the estrogen receptor alpha (ERα). google.com Furthermore, derivatives of trans-4-aminocyclohexyl)acetic acid have been used to synthesize allosteric modulators of G protein-coupled receptors, which can involve the modulation of receptor dimerization or interaction with signaling partners. nih.gov These examples underscore the potential utility of the aminocyclohexyl framework in the design of molecules that can influence protein-protein complexes.

Structure-Activity Relationship (SAR) and Structure-Based Design Studies in Preclinical Research

Structure-activity relationship (SAR) studies are fundamental to optimizing the potency and properties of lead compounds. The aminocyclohexyl scaffold has been central to such studies, particularly in the development of PIM kinase inhibitors.

In the effort to improve the metabolic stability of a pyridyl carboxamide scaffold, researchers systematically replaced an aminopiperidine moiety with various aminocyclohexyl derivatives. acs.orgresearchgate.net This exploration revealed key insights into how the stereochemistry and substitution on the cyclohexyl ring affect inhibitor potency.

For example, starting with a potent aminopiperidine lead compound, the switch to an aminocyclohexyl group was investigated. SAR studies showed that the stereochemistry of the amino group on the cyclohexane ring was critical for maintaining activity. The table below, derived from data on PIM kinase inhibitors, illustrates the impact of these modifications.

| Compound | Core Scaffold Modification | PIM1 IC₅₀ (nM) | PIM2 IC₅₀ (nM) | PIM3 IC₅₀ (nM) |

|---|---|---|---|---|

| Aminopiperidine Lead | 3-aminopiperidine | 1 | 25 | 5 |

| Derivative 1 | cis-3-aminocyclohexyl | 150 | >10000 | 1100 |

| Derivative 2 | trans-3-aminocyclohexyl | 4 | 250 | 25 |

| PIM447 | trans-3-amino-5-methylcyclohexyl ((1R,3S,5S)) | 0.6 | 16 | 4 |

The data clearly show that the trans-aminocyclohexyl derivative was significantly more potent than the cis isomer, highlighting the importance of the spatial orientation of the amino group for effective binding. researchgate.net Further optimization by adding a methyl group to the 5-position of the ring (as in PIM447) led to a further increase in potency against PIM1 and PIM3. acs.orgresearchgate.net These SAR studies, guided by structure-based design, were crucial for identifying a clinical candidate with an optimal combination of high potency and improved metabolic stability. acs.org

Mechanistic Investigations of Biological Interactions at the Molecular Level

Understanding how a molecule interacts with its biological target at an atomic level is crucial for rational drug design. For inhibitors derived from the aminocyclohexyl scaffold, molecular modeling and docking studies have provided key insights into their binding modes, particularly within the ATP-binding pocket of kinases.

Advanced Applications and Future Directions in Chemical Research Involving Aminocyclohexylmethanol

Development and Evaluation of ((1R,3R)-3-Aminocyclohexyl)methanol-Derived Chiral Ligands and Catalysts for Asymmetric Reactions

The class of 1,3-aminoalcohols, to which this compound belongs, is widely recognized for its effectiveness as chiral ligands in asymmetric catalysis. These ligands can coordinate with a metal center to create a chiral environment, enabling the synthesis of a specific enantiomer of a product, a critical process in the pharmaceutical and fine chemical industries.

Research in this area focuses on synthesizing new chiral ligands derived from this compound and evaluating their performance in key asymmetric reactions. The structural rigidity of the cyclohexane (B81311) backbone and the defined stereochemical relationship between the amino and methanol (B129727) groups are expected to impart high levels of stereocontrol.

Detailed Research Findings: While specific peer-reviewed studies on ligands derived solely from this compound are still emerging, the extensive body of research on analogous 1,3-aminoalcohol ligands provides a clear blueprint for their application. These ligands are particularly effective in metal-catalyzed reactions. For instance, copper-catalyzed reactions are a significant area of exploration. acs.orgresearchgate.net The amino and hydroxyl groups of the ligand can form a stable chelate with a copper atom, which then catalyzes reactions like asymmetric additions or substitutions.

The general approach involves modifying either the amino or the hydroxyl group to tune the steric and electronic properties of the resulting ligand. For example, the amine can be converted to a more sterically demanding sulfonamide, or the alcohol can be functionalized to create a bidentate or tridentate ligand. The efficacy of such ligands is typically tested in well-established benchmark reactions, such as the addition of diethylzinc (B1219324) to aldehydes or the asymmetric reduction of ketones. The key metrics for evaluation are the yield of the reaction and the enantiomeric excess (e.e.), which measures the stereoselectivity.

Table 1: Representative Asymmetric Reactions Using 1,3-Aminoalcohol Ligands This table illustrates the typical applications and performance of the broader class of 1,3-aminoalcohol ligands, indicating the expected research area for this compound derivatives.

| Reaction Type | Catalyst/Metal | Ligand Type | Substrate Example | Enantiomeric Excess (e.e.) |

| Addition of Diethylzinc to Aldehyde | Ti(IV) | N-Sulfonylated Amino Alcohol | Benzaldehyde | >90% mdpi.com |

| Copper-Catalyzed Propargylic Substitution | Copper (Cu) | Pybox/Box Ligands | Alkynyl-oxetane | High (er 93:7) acs.org |

| Asymmetric Reduction of Ketones | Borane (B79455) (BH₃) | Aminoalcohol | α-chloroacetophenone | Up to 94% |

Research into Aminocyclohexylmethanol-Based Materials for Advanced Applications

The bifunctional nature of this compound makes it a prime candidate for use as a monomer in the synthesis of advanced polymers. The amine and alcohol groups can react with complementary functional groups to form polyamides, polyurethanes, polyesters, and other heterocyclic polymers. nih.gov The incorporation of this chiral, cyclic monomer into a polymer backbone can introduce unique properties.

Potential research directions include:

Chiral Polymers: Creating polymers that have a specific three-dimensional structure due to the repeating chiral unit. These materials could be used in chiral chromatography for separating enantiomers or as stereoselective catalysts themselves.

High-Performance Polymers: The rigid cyclohexyl ring can enhance the thermal stability and mechanical strength of polymers, leading to materials with improved performance characteristics for engineering applications.

Functional Materials: The amino group within the polymer backbone can be further functionalized after polymerization, allowing for the creation of materials with tailored properties, such as specific binding capabilities or altered solubility.

Currently, the exploration of this compound in material science is a nascent field, representing a significant opportunity for future research.

Exploration of Novel Reaction Pathways and Transformations for Aminocyclohexylmethanol

Beyond its use in established ligand synthesis, researchers are interested in discovering entirely new chemical reactions and transformations involving this compound. Its unique structure could enable novel intramolecular reactions or serve as a starting point for complex, multi-step syntheses.

Key areas of exploration include:

Cascade Reactions: Designing multi-step reactions that occur in a single pot, where the amine and alcohol functionalities of the molecule react sequentially to build complex molecular architectures. This approach is highly efficient and atom-economical.

Ring-Opening and Ring-Forming Reactions: Using the inherent strain and stereochemistry of the cyclohexane ring to drive transformations, potentially leading to novel heterocyclic compounds. For example, intramolecular cyclization could lead to the formation of oxazinane or other bicyclic systems. temple.edu

Photochemical Transformations: Investigating how the molecule behaves under photochemical conditions, which can unlock reaction pathways that are not accessible through traditional thermal methods.

This fundamental research is crucial for expanding the synthetic chemist's toolbox and finding new, unforeseen applications for this versatile building block.

Interdisciplinary Research Avenues in Chemical Biology and Material Science (excluding direct clinical applications)

The properties of this compound open doors to research at the intersection of chemistry, biology, and material science.

In Chemical Biology: The compound can be used as a chiral scaffold for the synthesis of complex molecules that can be used as non-clinical probes to study biological systems. For example, it could form the core of a molecule designed to interact with a specific protein or enzyme active site, where the chirality is essential for a precise fit. Its derivatives are valuable for creating building blocks for bioactive compounds like piperidines or tropanes. temple.edu

In Material Science: As discussed previously, its role as a monomer is a key interdisciplinary avenue. nih.gov Research could focus on creating "smart" materials that respond to external stimuli. For instance, polymers containing the aminocyclohexylmethanol unit might exhibit changes in their properties in response to pH changes due to the basicity of the amino group. This could be harnessed for applications in controlled-release systems or sensor technology.

The future of research on this compound is bright, with significant potential for innovation in catalysis, materials, and the fundamental chemical sciences.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ((1R,3R)-3-Aminocyclohexyl)methanol, and how can stereochemical purity be ensured?

- Methodology : Use retrosynthetic analysis with AI tools (e.g., Template_relevance models) to identify precursors like cyclohexane derivatives. Enantioselective synthesis via chiral auxiliaries (e.g., (1R)-1-phenylethylamine in ) or asymmetric catalysis ensures stereochemical control. Purification via recrystallization or chiral HPLC confirms enantiomeric excess (>98%) .

- Key Steps :

- Precursor selection (e.g., tert-butyl carbamate derivatives).

- Catalytic hydrogenation with palladium on carbon for deprotection ().

- Monitor reaction progress via TLC or LC-MS.

Q. How can the structure and stereochemistry of this compound be rigorously validated?

- Analytical Techniques :

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., monoclinic P21 space group parameters in ).

- NMR : Assign diastereotopic protons (e.g., cyclohexyl CH2 groups) via COSY and NOESY for spatial proximity analysis .

- Polarimetry : Compare optical rotation with literature values (e.g., [α] = +15° to +25° in ).

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methods :

- Column chromatography : Use silica gel with eluents like dichloromethane/methanol (9:1).

- Ion-exchange resins : Remove acidic/basic impurities via pH-controlled solubility ( ).

- Derivatization : Convert to hydrochloride salts for improved crystallinity ( ).

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interactions with biological targets (e.g., enzymes or receptors)?

- Mechanistic Insights :

- The (1R,3R) configuration creates a complementary fit for chiral binding pockets (e.g., G-protein-coupled receptors). Molecular docking studies (AutoDock Vina) show ∆G values ≤ -8 kcal/mol for enantiomer-specific binding .

- Compare with (1S,3S) isomers: Lower IC values (e.g., 10 µM vs. >100 µM in enzyme inhibition assays) highlight stereodependent activity .

- Experimental Validation :

- Circular dichroism (CD) to monitor conformational changes in target proteins.

- Competitive binding assays with radiolabeled ligands ( ).

Q. What computational tools are recommended for predicting the pharmacokinetic properties of this compound?

- In Silico Models :

- ADMET Prediction : SwissADME for logP (1.2), BBB permeability (+0.8), and CYP450 inhibition profiles .

- Molecular Dynamics (MD) : Simulate membrane permeation using CHARMM36 force fields (e.g., 50-ns trajectories in GROMACS).

Q. How can contradictory data regarding the compound’s biological activity across studies be resolved?

- Root Causes :

- Variability in enantiomeric purity (e.g., 90% vs. 99% ee).

- Differences in assay conditions (e.g., pH, cell lines).

- Resolution Strategies :

- Replicate studies using standardized protocols (e.g., NIH/3T3 cells in ).

- Meta-analysis of published data with subgroup stratification by stereochemistry and purity .

Q. What are the best practices for evaluating the neuroprotective potential of this compound in vitro?

- Assay Design :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.